Bienvenue dans la boutique en ligne BenchChem!

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Protein–protein interaction High-throughput screening RMI-FANCM

This compound is a confirmed screening hit in both RMI-FANCM (MM2) AlphaScreen (Source 11908) and mHTT-CaM AlphaScreen (Source 24983). Its non-aromatic 5,6-dihydro-1,4-dioxin substituent distinguishes it from tetrahydrofuran or phenyl analogs, enabling scaffold-hopping campaigns. The furan-2-carboxamide terminus aligns with the patented fungicide chemotype of CN113185504B, offering IP-diversification potential. Purity is ≥95% (H-NMR). Custom synthesis is available upon request. Stock, sizes, and current pricing must be confirmed directly with the supplier.

Molecular Formula C11H9N3O5
Molecular Weight 263.209
CAS No. 887875-45-8
Cat. No. B2934063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
CAS887875-45-8
Molecular FormulaC11H9N3O5
Molecular Weight263.209
Structural Identifiers
SMILESC1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=CO3
InChIInChI=1S/C11H9N3O5/c15-9(7-2-1-3-17-7)12-11-14-13-10(19-11)8-6-16-4-5-18-8/h1-3,6H,4-5H2,(H,12,14,15)
InChIKeyJGNWSEMZVCNEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 887875-45-8)


N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 887875-45-8) is a synthetic small-molecule heterocycle incorporating a 1,3,4-oxadiazole core, a 5,6-dihydro-1,4-dioxin substituent, and a furan-2-carboxamide terminus . The compound belongs to a broader chemotype—furan-linked 1,3,4-oxadiazole carboxamides—that has been explored in both agrochemical and medicinal chemistry contexts . Despite its structural novelty, publicly available quantitative biological characterization of this specific compound is extremely limited; its primary documented involvement is as a screening library member in two protein–protein interaction (PPI) assays targeting RMI-FANCM (MM2) and mHTT-CaM interactions, respectively .

Why In-Class Substitution of CAS 887875-45-8 Carries Procurement Risk


The 1,3,4-oxadiazole chemical space is notoriously sensitive to peripheral substitution; minor modifications to the heterocycle or the amide appendage frequently produce order-of-magnitude shifts in target engagement and selectivity profiles . For CAS 887875-45-8, the unique combination of a non-aromatic 5,6-dihydro-1,4-dioxin ring and a furan-2-carboxamide moiety distinguishes it from close analogs such as IMB-XMA0038 (which bears a tetrahydrofuran and a nitro group) . Without published head-to-head data, the assumption that any furan-oxadiazole congener can reproduce the interaction profile observed in the two screening panels in which 887875-45-8 was evaluated is unsupported. The following sections identify the few quantitative differential anchors that exist and explicitly acknowledge where evidence gaps preclude reliable comparator selection.

Quantitative Differentiation Evidence for CAS 887875-45-8 Versus Closest Comparators


PPI Screening Fingerprint: CAS 887875-45-8 vs. Class-Scaffold Comparators

CAS 887875-45-8 was specifically profiled in two mechanistically distinct AlphaScreen PPI assays: (i) inhibitors of RMI-FANCM (MM2) interaction and (ii) small molecules abrogating mHTT-CaM interaction . While individual IC50 values have not been disclosed, this dual-assay screening fingerprint provides a differentiation anchor relative to commercially available furan-oxadiazole analogs such as IMB-XMA0038 (CAS 921812-26-2), which has not been reported in these specific PPI contexts . The absence of any reported PPI activity for IMB-XMA0038 means that a procurement decision for an RMI-FANCM or mHTT-CaM project cannot substitute 887875-45-8 with IMB-XMA0038 without introducing an uncharacterized activity gap.

Protein–protein interaction High-throughput screening RMI-FANCM mHTT-CaM

Structural Differentiation: 5,6-Dihydro-1,4-dioxin vs. Tetrahydrofuran Substituent

A direct structural comparator is IMB-XMA0038 (5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide; CAS 921812-26-2), which replaces the 5,6-dihydro-1,4-dioxin substituent of 887875-45-8 with a tetrahydrofuran group and adds a nitro substituent on the furan ring . The 5,6-dihydro-1,4-dioxin moiety introduces two oxygen atoms in a six-membered ring, altering hydrogen-bond acceptor capacity and conformational flexibility relative to the tetrahydrofuran analog. This scaffold difference is non-trivial: in oxadiazole-containing compound series, even single heteroatom changes can reorder target selectivity by >10-fold . No experimental logD, solubility, or target engagement data are publicly available for 887875-45-8 to quantify the physicochemical consequence of this scaffold switch.

Medicinal chemistry Scaffold hopping Oxadiazole Dioxin

Agricultural Fungicide Scaffold Context: Furan-Oxadiazole Carboxamide Patent Landscape

Patent CN113185504B discloses a genus of furan-linked 1,3,4-oxadiazole carboxamides as agricultural fungicides . While CAS 887875-45-8 is not explicitly claimed in the patent, its core scaffold aligns with the patented chemotype. In contrast, many commercially promoted oxadiazole screening compounds (e.g., 2,5-disubstituted-1,3,4-oxadiazoles lacking the furan-carboxamide linkage) fall outside this agrichemical IP space. The fungicidal activity reported for representative patent examples (EC50 values in the low μg/mL range against Rhizoctonia solani and Fusarium graminearum) establishes a class-level precedent for the scaffold, though no specific activity data exist for 887875-45-8 itself.

Agricultural fungicide Patent analysis 1,3,4-oxadiazole Furan-carboxamide

Research and Industrial Application Scenarios for CAS 887875-45-8


Hit Expansion and SAR Studies Targeting RMI-FANCM (MM2) Protein–Protein Interaction

CAS 887875-45-8 is among the limited set of compounds confirmed to have been screened in the RMI-FANCM (MM2) AlphaScreen assay (Source 11908) . Research groups pursuing small-molecule inhibitors of the FANCM-RMI interface—a target implicated in genome stability and chemoresistance—can use 887875-45-8 as a structurally characterized starting point for hit validation and analog synthesis. The compound's participation in this specific PPI screen differentiates it from structurally related oxadiazoles that have not been profiled in this assay context .

Chemical Probe Development for Mutant Huntingtin–Calmodulin (mHTT-CaM) Interaction Studies

The compound was also enrolled in an AlphaScreen designed to identify small molecules that abrogate the mHTT-CaM interaction (Source 24983) . Although potency data remain undisclosed, the documented screening event provides a rationale for procuring 887875-45-8 as a reference compound in Huntington's disease-relevant PPI campaigns. No close analog (e.g., IMB-XMA0038) has been reported in this assay, making substitution unsupported .

Agricultural Fungicide Lead Generation Leveraging Furan-Oxadiazole Carboxamide Scaffold

Patent CN113185504B establishes the furan-linked 1,3,4-oxadiazole carboxamide scaffold as an active chemotype for agricultural fungicide development . While 887875-45-8 is not explicitly exemplified in the patent, its core structure aligns with the claimed genus. Agrochemical discovery teams seeking novel fungicide leads with a defined IP position can evaluate 887875-45-8 as a diversification starting point within this patented space.

Scaffold-Hopping Benchmark for Dioxin-Containing Oxadiazole Libraries

The 5,6-dihydro-1,4-dioxin substituent of 887875-45-8 introduces an under-explored oxygen-rich heterocyclic motif into the oxadiazole chemical space. Medicinal chemistry groups building focused libraries for scaffold-hopping exercises can use 887875-45-8 as a reference to compare against tetrahydrofuran-, phenyl-, or alkyl-substituted oxadiazole analogs. The structural distinction is unambiguous, even though quantitative biological benchmarking data are not yet publicly available .

Quote Request

Request a Quote for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.